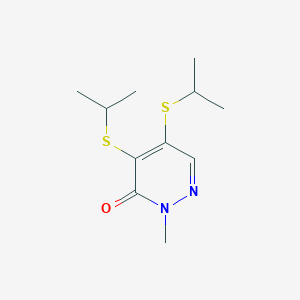
2-amino-N-(4-fluorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-(4-fluorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(4-fluorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves the condensation of 4-fluoroaniline with isatoic anhydride, followed by cyclization with thiourea. The reaction is carried out under reflux conditions in ethanol, yielding the desired thiazine derivative .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve the use of green chemistry principles, such as solvent recycling and energy-efficient heating methods .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(4-fluorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazine derivatives.
Scientific Research Applications
2-amino-N-(4-fluorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer activity, particularly in inhibiting the growth of tumor cells.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-amino-N-(4-fluorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as histone deacetylases (HDACs), leading to the accumulation of acetylated histones and non-histone proteins, which can result in the suppression of tumor growth and induction of apoptosis in cancer cells . Additionally, its antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole: Known for its antimicrobial and anticancer activities.
2-amino-4-fluorobenzamide: Exhibits similar biological activities but lacks the thiazine ring structure.
N-(4-fluorophenyl)benzamide: Shares the fluorophenyl group but differs in the overall structure and biological activity.
Uniqueness
2-amino-N-(4-fluorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is unique due to its specific combination of a thiazine ring with a fluorophenyl group, which contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-amino-N-(4-fluorophenyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2S/c12-6-1-3-7(4-2-6)14-10(17)8-5-9(16)15-11(13)18-8/h1-4,8H,5H2,(H,14,17)(H2,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMQWRSRNITUQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=NC1=O)N)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(7-Hydroxy-4-methyl-2-oxochromen-8-yl)methylamino]-4-methylpentanoic acid;hydrochloride](/img/structure/B5460953.png)
![4-[(2-fluorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5460965.png)
![N,1'-dimethyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5460967.png)
![2-[3-(hydroxymethyl)-3-(2-methylbenzyl)piperidin-1-yl]isonicotinonitrile](/img/structure/B5460975.png)

![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5460983.png)

![N-[(E)-2-(1,3-diethyl-5-methoxybenzimidazol-1-ium-2-yl)ethenyl]-N-phenylacetamide;iodide](/img/structure/B5461001.png)
![(2E)-4-{[3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-methyl-4-oxobut-2-enoic acid](/img/structure/B5461010.png)
![5-[4-(4-morpholinyl)benzylidene]-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5461015.png)
![3-[(dimethylamino)methyl]-1-{2-[(4-methylphenoxy)methyl]-3-furoyl}-3-pyrrolidinol](/img/structure/B5461021.png)
![7-(1,3-benzodioxol-5-yl)-3-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5461027.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(3-methyl-2-furoyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5461035.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(tetrahydrofuran-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B5461040.png)
